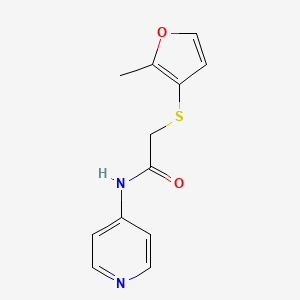![molecular formula C14H14N2O2S B7633018 N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of arthritis and other inflammatory conditions. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment due to its anti-tumor properties.
作用機序
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting COX activity, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide reduces inflammation and pain associated with arthritis and other inflammatory conditions. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide's anti-tumor properties are thought to be due to its ability to inhibit COX-2 activity, which is upregulated in many types of cancer.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide has been shown to inhibit platelet aggregation (the clumping together of blood cells), reduce the risk of colorectal polyps (abnormal growths in the colon), and improve insulin sensitivity (the ability of cells to respond to insulin).
実験室実験の利点と制限
Sulindac has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide has a well-established safety profile and has been used clinically for many years. However, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its effects on different types of cancer cells may vary. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide can have off-target effects on other enzymes, which can complicate interpretation of experimental results.
将来の方向性
There are several areas of future research that could be pursued with N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide. One potential direction is to further investigate its anti-tumor properties and explore its potential use in combination with other drugs or therapies. Another area of interest is to investigate the effects of N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide on different types of cancer cells and explore its potential use in personalized medicine. Additionally, research could be conducted to better understand the mechanisms underlying N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide's effects on platelet aggregation and insulin sensitivity, which could have implications for the treatment of cardiovascular disease and diabetes.
合成法
Sulindac can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with methylsulfinylmethyl chloride, followed by reaction with 2-aminobenzophenone and subsequent cyclization to form the final product.
科学的研究の応用
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. Research has shown that N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide can inhibit the growth of various cancer cell lines, including colon, breast, lung, and prostate cancer cells. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
特性
IUPAC Name |
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19(18)10-11-6-2-3-7-12(11)16-14(17)13-8-4-5-9-15-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUOYYFTLXKMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)
![2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile](/img/structure/B7632944.png)
![4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7632946.png)
![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
